NNC-55-0396 Free base
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarboxylic acid [(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] ester is a member of tetralins.
Scientific Research Applications
Inhibition of Voltage-Dependent Potassium Channels
NNC-55-0396, primarily recognized as a T-type Ca2+ channel inhibitor, also inhibits voltage-dependent K+ (KV) channels in rabbit coronary arterial smooth muscle cells. This effect is achieved independently of Ca2+-channel activity and intracellular signaling cascades. The compound decreases the amplitude of KV currents in a concentration-dependent manner without altering the voltage sensitivity of KV channel gating. This finding suggests a potential for NNC-55-0396 in modulating vascular tone and reactivity (Son et al., 2014).
Neuroprotective Effects
NNC-55-0396 has been shown to offer protection against brain injury induced by middle cerebral artery occlusion and reperfusion in mice. Its administration, both intracerebroventricularly and systemically before occlusion, significantly reduced brain infarct size and neurological dysfunctions. These findings indicate the involvement of T-type calcium channels in neuronal damage caused by ischemia and suggest NNC-55-0396's potential as a neuroprotective agent (Matsuda et al., 2019).
Selectivity and Potential Applications
NNC-55-0396 is identified as a selective antagonist of T-type calcium channels. Its design and characterization highlight its improved selectivity for T-type over high-voltage-activated (HVA) Ca2+ channels compared to its precursor, mibefradil. This specificity and the absence of significant effect on HVA Ca2+ currents under certain conditions make NNC-55-0396 a promising candidate for further exploration in conditions where T-type calcium channel modulation is beneficial (Li et al., 2006).
properties
CAS RN |
357400-14-7 |
---|---|
Product Name |
NNC-55-0396 Free base |
Molecular Formula |
C30H38FN3O2 |
Molecular Weight |
491.6 g/mol |
IUPAC Name |
[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] cyclopropanecarboxylate |
InChI |
InChI=1S/C30H38FN3O2/c1-20(2)28-24-13-12-23(31)19-22(24)14-15-30(28,36-29(35)21-10-11-21)16-18-34(3)17-6-9-27-32-25-7-4-5-8-26(25)33-27/h4-5,7-8,12-13,19-21,28H,6,9-11,14-18H2,1-3H3,(H,32,33)/t28-,30-/m0/s1 |
InChI Key |
VHHVPDKNKPNKHY-JDXGNMNLSA-N |
Isomeric SMILES |
CC(C)[C@H]1C2=C(CC[C@@]1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)C5CC5)C=C(C=C2)F |
SMILES |
CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)C5CC5)C=C(C=C2)F |
Canonical SMILES |
CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)C5CC5)C=C(C=C2)F |
synonyms |
(1S,2S)-2-(2-(N-((3-benzimidazol-2-yl)propyl)-N-methylamino)ethyl)-6-fluoro-1,2,3,4-tetrahydro-1-isopropyl-2-naphtyl cyclopropanecarboxylate dihydrochloride (1S,2S)-2-(2-(N-((3-benzoimidazol-2-yl)propyl)-N-methylamino)ethyl)-6-fluoro-1,2,3,4-tetrahydro-1-isopropyl-2-naphtyl valeroate dihydrochloride NNC 55-0396 NNC-55-0396 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.